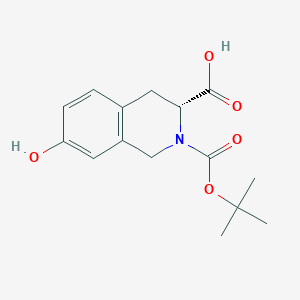

(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Vue d'ensemble

Description

®-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been shown to be highly effective .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or oxalyl chloride in methanol

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development : This compound plays a crucial role in the development of pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects on various biological pathways. For instance, studies have shown that modifications of this compound can lead to the development of new analgesics targeting opioid receptors, enhancing pain management strategies .

Case Study : A study published in Nature Communications explored the selective methylation of (R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to create derivatives with improved binding affinities to opioid receptors. This research highlighted the compound's versatility in drug design .

Peptide Synthesis

Protecting Group : The compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It enhances the efficiency and yield of peptide chains by preventing undesired reactions during synthesis.

| Application | Function |

|---|---|

| Peptide Synthesis | Protects functional groups during synthesis |

| Improves Yield | Increases overall yield of peptide chains |

Case Study : Research has demonstrated that using this compound as a protecting group leads to higher purity and yield in complex peptide sequences compared to traditional methods .

Neuroscience Research

Neurotransmitter Systems : This compound and its derivatives are studied for their potential effects on neurotransmitter systems. They are particularly relevant in understanding neurological disorders such as depression and anxiety.

Case Study : A publication in the Journal of Medicinal Chemistry investigated the effects of various derivatives of this compound on serotonin receptor activity. The findings suggested that certain modifications could enhance receptor affinity and selectivity .

Bioconjugation

Bioconjugation Processes : The compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is essential for developing diagnostic tools and therapeutics.

| Bioconjugation Aspect | Description |

|---|---|

| Biomolecule Attachment | Facilitates the attachment of drugs to targeting agents |

| Diagnostic Development | Enhances sensitivity and specificity in assays |

Analytical Chemistry

Analytical Methods Development : The compound aids in developing analytical methods for detecting and quantifying biological molecules. Its unique properties contribute to improving the accuracy of research findings.

Case Study : A study published in MDPI highlighted how this compound was used to create calibration standards for high-performance liquid chromatography (HPLC), improving detection limits for various analytes .

Mécanisme D'action

The mechanism of action of ®-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- ®-2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

®-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the hydroxyl group at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other Boc-protected tetrahydroisoquinoline derivatives .

Activité Biologique

(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as Boc-7-hydroxy-d-Tic) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₁O₅

- Molecular Weight : 277.32 g/mol

- CAS Number : 149353-95-7

The compound features a tetrahydroisoquinoline core, which is known for its pharmacological potential due to the structural diversity it offers for modifications that can enhance biological activity.

2. Synthesis of the Compound

The synthesis of Boc-7-hydroxy-d-Tic typically involves several steps:

- Formation of the Tetrahydroisoquinoline Core : The initial step often includes the reaction of homophthalic anhydride with amines.

- Boc Protection : The introduction of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amino functionality during subsequent reactions.

- Carboxylic Acid Introduction : The carboxylic acid moiety is introduced at the 3-position, which is essential for biological activity.

Antiviral Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit antiviral properties. Specifically, Boc-7-hydroxy-d-Tic has shown promising activity against strains of human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro assays indicated that these compounds could inhibit viral replication effectively while demonstrating lower cytotoxicity compared to standard antiviral agents like chloroquine .

Antitumor Properties

The compound has also been investigated for its antitumor potential. Research indicates that modifications to the tetrahydroisoquinoline scaffold can lead to significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance cytotoxic effects while maintaining selectivity towards cancer cells .

Neuroprotective Effects

There are indications of neuroprotective properties associated with this compound. It may exert effects beneficial in conditions like Alzheimer's disease through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antiviral Efficacy

In a comparative study, Boc-7-hydroxy-d-Tic was tested alongside other tetrahydroisoquinoline derivatives for their antiviral efficacy against coronaviruses. The results showed that while all tested compounds had some level of activity, Boc-7-hydroxy-d-Tic exhibited the highest efficacy with a significant reduction in viral load at lower concentrations compared to chloroquine .

Case Study 2: Antitumor Activity

A series of derivatives were synthesized based on Boc-7-hydroxy-d-Tic and evaluated for their cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

5. Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 277.32 g/mol |

| Antiviral Activity | Effective against HCoV strains |

| Antitumor Activity | IC50 < 10 µM in cancer cells |

| Neuroprotective Effects | Modulates neurotransmitter systems |

6. Conclusion

This compound represents a promising scaffold for further drug development due to its diverse biological activities. Continued research into its mechanisms of action and optimization of its pharmacological properties could lead to new therapeutic options in antiviral and anticancer treatments.

Propriétés

IUPAC Name |

(3R)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYIVHWYSNWCSX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426775 | |

| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214630-00-9 | |

| Record name | (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the improved synthesis method for (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid described in the paper?

A: The paper describes a modified Pictet-Spengler reaction that significantly improves the yield and enantiomeric excess of this compound. [] This modified approach achieves a 95% yield with minimal racemization (≤7%). Furthermore, recrystallization further enhances the enantiomeric excess to 99.4%. This improved synthesis offers a more efficient and enantioselective method for obtaining this valuable chiral building block, which is particularly important for pharmaceutical applications where high enantiomeric purity is often crucial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.